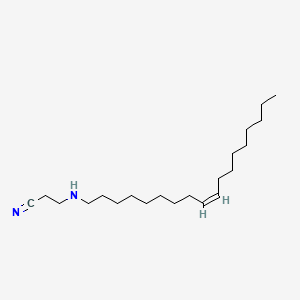![molecular formula C15H23N3O B13759573 N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide CAS No. 73924-00-2](/img/structure/B13759573.png)
N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used for the formation of C-N bonds in piperidine derivatives.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, ensuring the large-scale production of piperidine-containing compounds.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pyridine-oxazoline ligands, and various nanocatalysts such as cobalt, ruthenium, and nickel . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of imine groups typically results in the formation of secondary amines, while oxidation reactions may produce ketones or aldehydes.
Scientific Research Applications
N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of C-N bonds via intermolecular and intramolecular amination reactions . These reactions are often catalyzed by metal catalysts, such as iridium(III), which facilitate the transfer of hydrogen and the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE include:
- N-(2-(1-PIPERAZINYL)ETHYL)CYCLOHEXANECARBOXAMIDE
- N-(2-(2,6-DIMETHYL-1-PIPERIDINYL)ETHYL)-2-(2-METHYL-5-OXO-1-PYRROLIDINYL)ACETAMIDE
- N-(2-(1-PIPERAZINYL)ETHYL)DECANAMIDE
Uniqueness
What sets N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE apart from similar compounds is its specific structure and the presence of both piperidine and pyridine moieties
Properties
CAS No. |
73924-00-2 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C15H23N3O/c1-13(12-17-10-4-3-5-11-17)18(14(2)19)15-6-8-16-9-7-15/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
LQIZEYAUARNXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)N(C2=CC=NC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



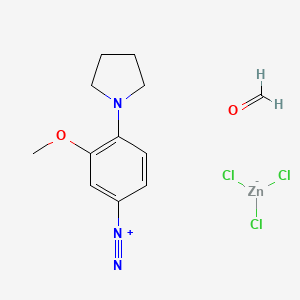
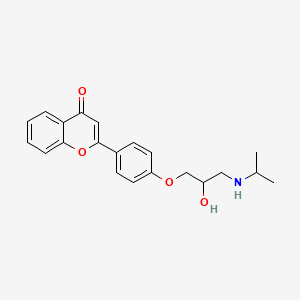

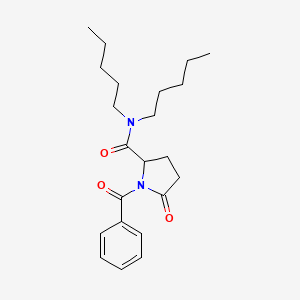
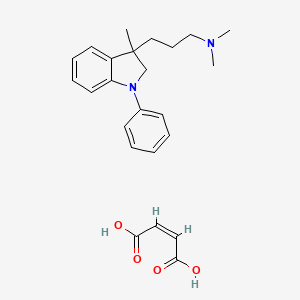

![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

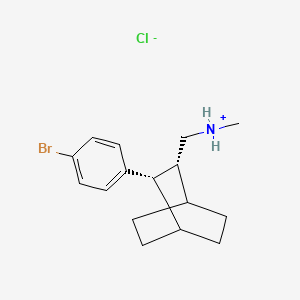
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
